molecular formula C21H22N4O4S B2958457 2-ethoxy-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105247-91-3

2-ethoxy-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2958457
CAS No.: 1105247-91-3
M. Wt: 426.49
InChI Key: RTIIVVXDJLDUIL-UHFFFAOYSA-N
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Description

The compound 2-ethoxy-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a structurally complex molecule featuring a thieno[3,4-c]pyrazole core linked to a 2-ethoxybenzamide moiety and a furan-containing aminoethyl side chain. Though direct bioactivity data for this compound is unavailable in the provided evidence, its structural features align with synthetic analogs studied for therapeutic applications, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

2-ethoxy-N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-2-28-18-8-4-3-7-15(18)21(27)23-20-16-12-30-13-17(16)24-25(20)11-19(26)22-10-14-6-5-9-29-14/h3-9H,2,10-13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIIVVXDJLDUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Antimicrobial Properties

Research indicates that derivatives of thieno[3,4-c]pyrazole compounds exhibit significant antimicrobial activity. For instance, compounds with similar structural motifs have shown promising results against various Gram-positive and Gram-negative bacteria. A study demonstrated that certain thiazole derivatives exhibited antibacterial potency superior to standard antibiotics like ampicillin and streptomycin, with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.046 μg/mL against pathogens such as Staphylococcus pneumoniae and Streptococcus pyogenes .

Anti-inflammatory Activity

Compounds similar to 2-ethoxy-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have been investigated for their anti-inflammatory properties. The inhibition of phosphodiesterase 4 (PDE4) has been linked to elevated intracellular cAMP levels, which in turn reduces the expression of inflammatory cytokines such as TNF and IL-17 . This suggests that the compound may have potential therapeutic applications in treating inflammatory diseases.

Cytotoxic Effects

In vitro studies on related compounds have indicated varying degrees of cytotoxicity against cancer cell lines. For example, certain derivatives demonstrated submicromolar potency in inhibiting cell proliferation . The structural modifications at the para and meta positions of the phenyl ring were crucial for enhancing cytotoxicity, indicating a strong structure-activity relationship.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural components:

Structural FeatureInfluence on Activity
Furan Ring Enhances interaction with biological targets
Thieno[3,4-c]pyrazole Critical for antibacterial activity
Benzamide Moiety Affects lipophilicity and cellular uptake
Ethoxy Group Modulates solubility and bioavailability

Case Studies

  • Antibacterial Activity Study : A derivative of thieno[3,4-c]pyrazole was tested against a panel of bacterial strains. The study reported significant inhibition of bacterial growth with an MIC value of 0.03 μg/mL against Staphylococcus epidermidis .
  • Cytotoxicity Assessment : In a comparative study of several thiazole derivatives, one compound exhibited an IC50 value of 12 μM against human cancer cell lines, showcasing its potential as an anticancer agent .
  • PDE4 Inhibition Research : Another study highlighted the role of PDE4 inhibitors in reducing inflammation markers in vitro. Compounds structurally related to this compound were shown to effectively elevate cAMP levels and reduce pro-inflammatory cytokines .

Comparison with Similar Compounds

N-(2-{2-[(2-Methoxyethyl)amino]-2-oxoethyl}-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-nitro-2-furamide

  • Core Structure: Shares the thieno[3,4-c]pyrazole core with the target compound.
  • Key Differences: Substituents: The benzamide group is replaced with a 5-nitro-2-furamide, introducing a strong electron-withdrawing nitro group. This may enhance reactivity or alter binding interactions compared to the ethoxybenzamide in the target compound.
  • Molecular Weight : 395.39 g/mol (C₁₅H₁₇N₅O₆S), lighter than the target compound, suggesting differences in pharmacokinetics.

3-Amino-6-[4-[[2-(3,5-Difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide

  • Core Structure: Pyrazine-carboxamide instead of thienopyrazole.
  • Key Differences :
    • Halogenation : The difluorophenyl group increases hydrophobicity and may enhance target binding through halogen bonding, contrasting with the ethoxybenzamide’s moderate lipophilicity.
    • Synthetic Route : Utilizes HATU-mediated coupling and chiral separation (Chiralpak® OD), suggesting that the target compound may require similar coupling agents and isomer resolution techniques .

N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

  • Core Structure: Thiazol ring instead of thienopyrazole.
  • Substituents: The 3-methoxybenzyl group introduces steric bulk, which may hinder binding in sterically sensitive active sites compared to the furan-2-ylmethyl group .

Molecular Weight and Lipophilicity

  • Substituent-driven lipophilicity rankings: Most Lipophilic: Difluorophenyl-pyrazine derivative () > Target compound (ethoxybenzamide) > Methoxyethyl-thienopyrazole () .

Comparative Table of Key Features

Compound Name Core Structure Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thieno[3,4-c]pyrazole (Estimated C₂₂H₂₃N₄O₄S) 2-ethoxybenzamide, furan-2-ylmethylaminoethyl ~450–470 High rigidity, moderate lipophilicity, potential π-π interactions
N-(2-{2-[(2-Methoxyethyl)amino]-2-oxoethyl}-thieno[3,4-c]pyrazol-3-yl)-5-nitro-2-furamide Thieno[3,4-c]pyrazole C₁₅H₁₇N₅O₆S 5-nitrofuramide, methoxyethylaminoethyl 395.39 Electron-withdrawing nitro group, higher polarity
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]phenyl]-N-methyl-pyrazine-2-carboxamide Pyrazine C₂₀H₁₈F₂N₄O₃ Difluorophenyl-hydroxyacetyl 428.3 (M+H) Halogen-bonding capability, chiral center requiring resolution
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Thiazol C₁₈H₁₈N₄O₄S 3-methoxybenzyl, furan-2-carboxamide 386.42 π-Deficient thiazol core, steric hindrance from methoxybenzyl

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